molecular formula C20H17ClN4O2S2 B327489 2-butyl-6-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

2-butyl-6-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Katalognummer: B327489
Molekulargewicht: 445 g/mol
InChI-Schlüssel: BWIVCKDLCREYJZ-AXPJIBDUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-butyl-6-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one” is a complex organic molecule that belongs to the class of thiadiazolo[3,2-a]pyrimidines

Eigenschaften

Molekularformel

C20H17ClN4O2S2

Molekulargewicht

445 g/mol

IUPAC-Name

(6Z)-2-butyl-6-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C20H17ClN4O2S2/c1-2-3-4-16-24-25-18(22)15(19(26)23-20(25)29-16)11-13-7-10-17(27-13)28-14-8-5-12(21)6-9-14/h5-11,22H,2-4H2,1H3/b15-11-,22-18?

InChI-Schlüssel

BWIVCKDLCREYJZ-AXPJIBDUSA-N

SMILES

CCCCC1=NN2C(=N)C(=CC3=CC=C(O3)SC4=CC=C(C=C4)Cl)C(=O)N=C2S1

Isomerische SMILES

CCCCC1=NN2C(=N)/C(=C/C3=CC=C(O3)SC4=CC=C(C=C4)Cl)/C(=O)N=C2S1

Kanonische SMILES

CCCCC1=NN2C(=N)C(=CC3=CC=C(O3)SC4=CC=C(C=C4)Cl)C(=O)N=C2S1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “2-butyl-6-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one” typically involves multi-step organic reactions. The key steps may include:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furan Moiety: This step involves the coupling of the furan ring with the thiadiazole core, often using palladium-catalyzed cross-coupling reactions.

    Addition of the Chlorophenyl Group: This can be done via nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled through condensation reactions, often under reflux conditions.

Industrial Production Methods

Industrial production of such complex molecules may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

The compound “2-butyl-6-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one” can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential as a therapeutic agent

Medicine

The compound may have potential applications in the treatment of various diseases. Its biological activity can be explored for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of “2-butyl-6-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved can be elucidated through biochemical and molecular biology studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiadiazolo[3,2-a]pyrimidines: These compounds share the same core structure and may have similar biological activities.

    Furan-containing Compounds: Compounds with furan rings often exhibit unique chemical and biological properties.

    Chlorophenyl Derivatives: These compounds are known for their diverse applications in medicinal chemistry.

Uniqueness

The uniqueness of “2-butyl-6-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one” lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for unique interactions with biological targets, making it a valuable compound for scientific research.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.